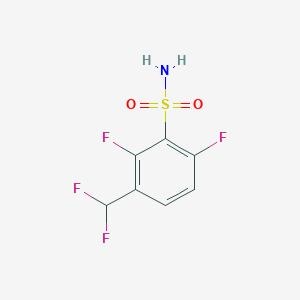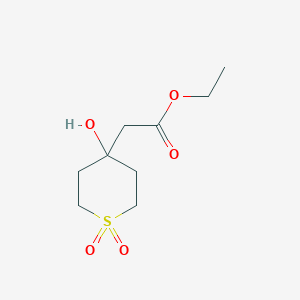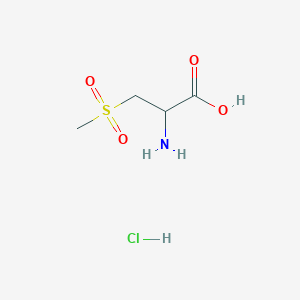
4-Bromo-3-(difluoromethoxy)-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(difluoromethoxy)-1,2-thiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated and fluorinated precursors in the presence of a thiazole ring-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(difluoromethoxy)-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-(difluoromethoxy)-1,2-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(difluoromethoxy)benzoic acid
- 4-Bromo-3-(difluoromethoxy)aniline
- Methyl 4-bromo-3-(difluoromethoxy)benzoate
Uniqueness
4-Bromo-3-(difluoromethoxy)-1,2-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C4H2BrF2NOS |
|---|---|
Peso molecular |
230.03 g/mol |
Nombre IUPAC |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
InChI |
InChI=1S/C4H2BrF2NOS/c5-2-1-10-8-3(2)9-4(6)7/h1,4H |
Clave InChI |
VMFRZMAVDJKQMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NS1)OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)

![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)
![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)










